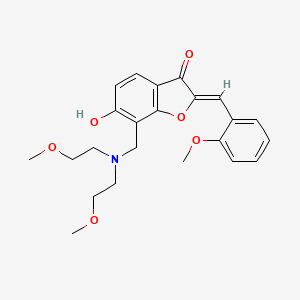

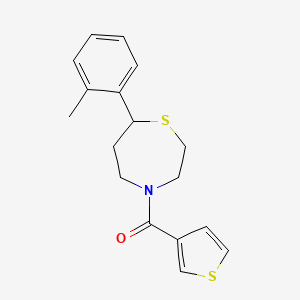

噻吩-3-基(7-(邻甲苯基)-1,4-噻氮杂环-4-基)甲烷酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Thiophen-3-yl(o-tolyl)methanone is a compound with the molecular formula C12H10OS and a molecular weight of 202.27 . It contains a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom, and a tolyl group, which is a methyl-substituted phenyl group .

Molecular Structure Analysis

The molecular structure of this compound would include a thiophene ring attached to a carbonyl group (C=O), which is then attached to a tolyl group .科学研究应用

Organic Electronics and Optoelectronics

Thiophene-based conjugated polymers have garnered significant attention due to their exceptional optical and conductive properties. Researchers have designed novel strategies to create more efficient materials for electronic applications. Notably, nickel-catalyzed Kumada catalyst-transfer polycondensation and deprotonative cross-coupling polycondensation, as well as palladium-catalyzed Suzuki–Miyaura and Migita–Kosugi–Stille couplings, are popular methods for synthesizing functionalized regioregular polythiophenes. These polymers exhibit fascinating properties such as high conductivity, liquid crystallinity, and chemosensitivity .

Cost-Effective Polymerization Techniques

Direct arylation polymerization (DArP) has emerged as a promising method to overcome drawbacks associated with conventional polymerization techniques. DArP is both cost-effective and environmentally friendly. It avoids the need for toxic precursors and preactivation of C–H bonds. Palladium-based catalytic systems enable the synthesis of polymers with controlled molecular weight, low polydispersity index, and tunable optoelectronic properties .

未来方向

作用机制

Target of Action

Thiophen-3-yl(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone is a type of thienothiophene . Thienothiophenes are known to have a wide range of applications in pharmaceuticals . They have been reported to have various pharmacological roles, including anti-tumor, antiviral, antibiotic, antiglaucoma, and as inhibitors of platelet aggregation . .

Mode of Action

It is known that thienothiophenes can drastically alter or improve the fundamental properties of organic, π-conjugated materials when included into a molecular architecture .

Biochemical Pathways

Thiophen-3-yl(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone, as a type of thienothiophene, may affect various biochemical pathways. Thienothiophenes have been reported to have roles in many applications, including pharmacological and optoelectronic properties . .

Result of Action

Thienothiophenes have been reported to have various applications such as antiviral, antitumor, antiglaucoma, antimicrobial, and as semiconductors, solar cells, organic field effect transistors, electroluminiscents etc .

属性

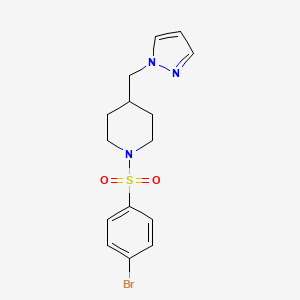

IUPAC Name |

[7-(2-methylphenyl)-1,4-thiazepan-4-yl]-thiophen-3-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NOS2/c1-13-4-2-3-5-15(13)16-6-8-18(9-11-21-16)17(19)14-7-10-20-12-14/h2-5,7,10,12,16H,6,8-9,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQBHBQSAWSOVEE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2CCN(CCS2)C(=O)C3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NOS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Thiophen-3-yl(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl-3-(2-methoxyethyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2568997.png)

![N-{[6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}-5,6,7,8-tetrahydroquinazolin-4-amine](/img/structure/B2568999.png)

![(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methylisoxazol-5-yl)methanone](/img/structure/B2569008.png)

![2-(1H-benzo[d]imidazol-1-yl)-N-(3-(4-fluorophenoxy)benzyl)acetamide](/img/structure/B2569009.png)

![N-tert-butyl-2-[3-(4-fluorophenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide](/img/no-structure.png)

![(1,4-dimethyl-1H-pyrazol-5-yl)(4-(5,7-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2569014.png)